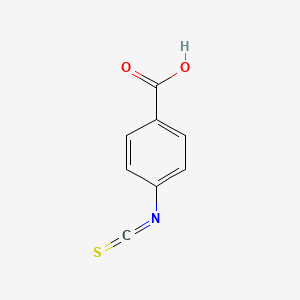

4-Isothiocyanatobenzoic acid

Description

Properties

IUPAC Name |

4-isothiocyanatobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S/c10-8(11)6-1-3-7(4-2-6)9-5-12/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEFRYQKJYMLCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175579 | |

| Record name | 4-Isothiocyanatobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2131-62-6 | |

| Record name | 4-Isothiocyanatobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isothiocyanatobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2131-62-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isothiocyanatobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Carboxyphenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOTHIOCYANATOBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83CC6APM6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-isothiocyanatobenzoic acid chemical properties and structure

An In-Depth Technical Guide to 4-Isothiocyanatobenzoic Acid: Properties, Reactivity, and Applications

Introduction: A Bifunctional Reagent of Significance

This compound (4-ITB) is an organic compound that has garnered significant interest within the scientific community, particularly in the fields of biochemistry and drug development.[1] Its utility stems from its bifunctional nature, possessing both a reactive isothiocyanate (-N=C=S) group and a carboxylic acid (-COOH) group.[2] This unique architecture allows it to act as a versatile molecular linker. The isothiocyanate group provides a covalent attachment point for nucleophiles, most notably primary amines, while the carboxylic acid group offers a handle for further chemical modification or can influence properties like solubility. This guide provides a detailed exploration of the chemical properties, structure, reactivity, and key applications of 4-ITB for researchers and drug development professionals.

Core Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental identity and structure. 4-ITB is a benzene ring substituted at the para positions with these two functional groups.

Chemical Structure

The structure of 4-ITB consists of a central benzene ring, which imparts rigidity and specific electronic properties to the molecule. The isothiocyanate and carboxylic acid groups are positioned opposite each other (para-position), minimizing steric hindrance and allowing each group to participate in reactions independently under controlled conditions.

Chemical and Molecular Identifiers

Precise identification is critical for regulatory compliance, procurement, and literature searches. The key identifiers for 4-ITB are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 2131-62-6 | PubChem[2] |

| Molecular Formula | C₈H₅NO₂S | PubChem[2] |

| Molecular Weight | 179.20 g/mol | PubChem[2] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)N=C=S | PubChem[2] |

| InChI Key | RBEFRYQKJYMLCC-UHFFFAOYSA-N | PubChem[2] |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of 4-ITB dictate its handling, reaction conditions, and analytical detection methods.

Physicochemical Data

These properties are essential for designing experiments, including selecting appropriate solvents and predicting the compound's behavior in different environments.

| Property | Value | Unit | Source / Method |

| Appearance | White to yellow solid | - | Thermo Fisher Scientific[3] |

| logP (Octanol/Water) | 2.119 | - | Crippen Calculated Property[4] |

| Water Solubility (log₁₀WS) | -2.45 | mol/L | Crippen Calculated Property[4] |

| Normal Boiling Point (Tboil) | 706.10 | K | Joback Calculated Property[4] |

| Enthalpy of Vaporization (ΔvapH°) | 70.21 | kJ/mol | Joback Calculated Property[4] |

Spectroscopic Profile

Spectroscopic data provides the fingerprint for confirming the identity and purity of 4-ITB.

| Spectroscopy Type | Key Features and Expected Values |

| Infrared (IR) | Strong, characteristic asymmetric stretching band for the isothiocyanate (-N=C=S) group, typically appearing in the 2000-2200 cm⁻¹ region. Broad O-H stretch from the carboxylic acid around 3000 cm⁻¹. C=O stretch from the carboxylic acid around 1700 cm⁻¹. |

| ¹H NMR | Aromatic protons on the benzene ring would appear as two distinct doublets in the ~7.5-8.2 ppm range, characteristic of a 1,4-disubstituted (para) pattern. The carboxylic acid proton (-COOH) would be a broad singlet at a higher chemical shift (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | The carbon of the isothiocyanate group (-N=C=S) is expected around 130-140 ppm. The carbonyl carbon of the carboxylic acid (-COOH) would be downfield, typically >165 ppm. Four distinct signals for the aromatic carbons would be expected. |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z = 179.[2] Key fragments may include loss of H₂O (m/z=161) or COOH (m/z=134).[2] |

Chemical Reactivity and Synthesis

The utility of 4-ITB is defined by the reactivity of its two primary functional groups. Understanding this reactivity is key to its successful application.

Core Reactivity: The Isothiocyanate Group

The central carbon atom of the isothiocyanate group is highly electrophilic. This makes it an excellent target for nucleophilic attack, most commonly by primary amines found in proteins (e.g., the ε-amino group of lysine residues). This reaction proceeds rapidly and efficiently under mild, near-neutral pH conditions to form a highly stable thiourea linkage. This specific and stable conjugation is the cornerstone of its use as a labeling agent in biochemical research.[1]

The Carboxylic Acid Group

The carboxylic acid moiety provides a secondary site for modification. It can be activated (e.g., to form an NHS ester) to react with other nucleophiles or can be used to couple 4-ITB to surfaces or polymers using standard carbodiimide chemistry (e.g., EDC/NHS). This group also imparts pH-dependent solubility to the molecule.

Synthesis Pathway

The most established method for synthesizing 4-ITB involves the conversion of 4-aminobenzoic acid.[1] This is typically achieved through a reaction with thiophosgene (CSCl₂) or a related thiocarbonyl transfer reagent.[1] The primary amine of the starting material acts as a nucleophile, attacking the electrophilic carbon of thiophosgene, leading to the formation of the isothiocyanate group.[1]

Applications in Research and Development

The unique properties of 4-ITB make it a valuable tool in several scientific domains.

-

Biochemical Research : Its primary application is as a labeling reagent for proteins, antibodies, and other biomolecules.[1] The stable thiourea bond it forms allows for the attachment of a "handle" (the benzoic acid moiety) that can be used for further studies or purification.

-

Drug Development : The compound's ability to interact with and modify proteins, such as its observed effect on the oxygen affinity of hemoglobin, makes it a candidate for studying protein function and for the development of novel therapeutics.[1]

-

Materials Science : The bifunctional nature allows 4-ITB to be used as a linker to functionalize surfaces or nanoparticles, tethering biological molecules to inorganic substrates.

-

Agrochemicals : There is potential for its use in developing new biopesticides or herbicides, leveraging the biological activity of the isothiocyanate group.[1]

Experimental Protocol: Protein Labeling with 4-ITB

This protocol provides a self-validating workflow for the covalent labeling of a protein with 4-ITB. The causality behind the choice of buffer and pH is to ensure the target amine (e.g., lysine) is deprotonated and thus sufficiently nucleophilic, without promoting hydrolysis of the isothiocyanate.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a solution of the target protein (e.g., 1-5 mg/mL) in a suitable reaction buffer. A common choice is 0.1 M sodium bicarbonate buffer, pH 8.5. Amine-containing buffers like Tris must be avoided as they will compete in the reaction.

-

Prepare a stock solution of 4-ITB (e.g., 10 mg/mL) in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

-

Conjugation Reaction:

-

While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the 4-ITB stock solution. The exact ratio should be optimized for the specific protein.

-

Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.

-

-

Purification (Self-Validation Step 1):

-

The reaction is quenched by removing the unreacted 4-ITB. This is crucial for obtaining a pure conjugate.

-

Purify the protein conjugate using size-exclusion chromatography (SEC) or extensive dialysis against a suitable buffer (e.g., PBS, pH 7.4). The chosen method should efficiently separate the small molecule (4-ITB, MW ~179) from the much larger protein.

-

-

Characterization (Self-Validation Step 2):

-

Confirm successful conjugation by mass spectrometry (e.g., MALDI-TOF or ESI-MS). An increase in the protein's molecular weight corresponding to the addition of one or more 4-ITB molecules validates the reaction.

-

The degree of labeling can be quantified using UV-Vis spectroscopy if the protein and label have distinct absorbance maxima, or by other quantitative methods.

-

Safety and Handling

As with any reactive chemical, proper handling of 4-ITB is paramount. It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[2]

GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Warning | H302: Harmful if swallowed.[2]H312: Harmful in contact with skin.[2]H315: Causes skin irritation.[2]H319: Causes serious eye irritation.[3]H332: Harmful if inhaled.[2] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[3]

-

Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

-

Storage : Store in a tightly closed container in a cool, dry place, away from moisture and incompatible materials such as strong bases, acids, and oxidizing agents.[5]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

Conclusion

This compound is a powerful and versatile bifunctional molecule. Its value lies in the specific and robust reactivity of the isothiocyanate group toward primary amines, enabling stable covalent modification of biomolecules. The presence of the carboxylic acid group further extends its utility, offering a secondary point for conjugation or influencing its physical properties. For researchers in biochemistry, drug discovery, and materials science, a comprehensive understanding of its properties, reactivity, and handling is essential for leveraging its full potential in designing next-generation conjugates and functional materials.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-isothiocyanato- (CAS 2131-62-6). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-isothiocyanato-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Buy this compound | 2131-62-6 [smolecule.com]

- 2. This compound | C8H5NO2S | CID 242946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Benzoic acid, 4-isothiocyanato- (CAS 2131-62-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

Introduction: Situating 4-Isothiocyanatobenzoic Acid in a Biologically Active Chemical Class

An In-depth Technical Guide to 4-Isothiocyanatobenzoic Acid: Biological Activity and Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Isothiocyanates (ITCs) are a class of naturally occurring and synthetic compounds characterized by the -N=C=S functional group. Many are derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like broccoli, cabbage, and watercress.[1][2][3] This class of molecules, including well-studied examples like sulforaphane (SFN) and phenethyl isothiocyanate (PEITC), has garnered significant attention for potent chemopreventive and therapeutic properties.[1][2][4]

This compound (4-ICBA), also known as 4-carboxyphenyl isothiocyanate, is a synthetic aromatic isothiocyanate.[5][6][7] Its structure combines the reactive isothiocyanate group with a benzoic acid moiety, providing a unique scaffold for investigating biological interactions and for the development of targeted therapeutic agents. This guide provides a detailed exploration of the known biological activities of 4-ICBA and its derivatives, delves into the underlying molecular mechanisms, and presents standardized protocols for its evaluation.

| Compound Identifier | Details |

| IUPAC Name | This compound |

| Synonyms | 4-ICBA, 4-Carboxyphenyl isothiocyanate, p-isothiocyanatobenzoic acid |

| CAS Number | 2131-62-6[5] |

| Molecular Formula | C₈H₅NO₂S[5] |

| Molecular Weight | 179.20 g/mol [5] |

| Chemical Structure | C1=CC(=CC=C1C(=O)O)N=C=S[5] |

Part 1: A Multifaceted Profile of Biological Activity

4-ICBA and its structural relatives exhibit a broad spectrum of biological activities, making them compelling candidates for drug discovery programs. The inherent reactivity of the isothiocyanate group is central to these effects.[8]

Anticancer and Antiproliferative Effects

The most extensively documented activity of isothiocyanates is their ability to combat cancer.[1][9] 4-ICBA contributes to this legacy, demonstrating significant antiproliferative activity against a variety of cancer cell lines. The primary mechanisms driving this effect are the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, which prevents cancer cells from dividing.[1][4][8][10] Studies on derivatives of 4-ICBA have shown potent cytotoxic activity against cervical cancer (HeLa) cells, with IC₅₀ values in the low micromolar range.[6]

Enzyme Inhibition

The electrophilic carbon atom of the isothiocyanate group makes it a potent reactant for nucleophilic residues in proteins, particularly the thiol group of cysteine. This reactivity enables 4-ICBA to act as an inhibitor of various enzymes through covalent modification.[8][11]

-

Protein Kinases and Phosphatases: These enzymes are critical regulators of cellular signaling pathways that are often dysregulated in cancer. 4-ICBA has been shown to inhibit their activity, thereby disrupting cancer cell survival signals.[8]

-

Cyclooxygenase (COX) Enzymes: ITCs have demonstrated anti-inflammatory properties, in part by inhibiting COX enzymes, which are key to the inflammatory cascade.[12][13][14] Derivatives of ITCs have been specifically designed and evaluated for their COX-1 and COX-2 inhibitory activities.[15][16]

-

Other Enzymes: The broader class of ITCs has been found to inhibit a range of other enzymes, including cholinesterases and soluble epoxide hydrolase, suggesting that 4-ICBA may have a wider inhibitory profile than is currently detailed.[12][14][17]

Antimicrobial and Anti-inflammatory Properties

Beyond cancer, 4-ICBA possesses antibacterial properties against several bacterial strains.[8] The proposed mechanism involves the disruption of bacterial membrane integrity, leading to growth inhibition.[8] Furthermore, the aforementioned inhibition of inflammatory enzymes like COX-2 underpins the compound's potential as an anti-inflammatory agent.[8][12][13]

Part 2: Unraveling the Core Mechanism of Action

The biological effects of 4-ICBA are not disparate phenomena but are rooted in a core chemical mechanism: the covalent modification of cellular proteins. This action initiates a cascade of downstream events that collectively define its therapeutic potential.

The Chemistry of Covalent Inhibition

The primary mechanism of action for 4-ICBA is its function as a covalent inhibitor.[8] The isothiocyanate group is a potent electrophile that readily reacts with nucleophilic thiol groups on cysteine residues within proteins.[11][18] This reaction, known as thiocarbamoylation, forms a stable covalent bond, effectively and often irreversibly altering the protein's structure and function.[10][18] This targeted, long-lasting inhibition is a significant advantage over non-covalent inhibitors, as it can lead to improved potency and a prolonged duration of action.[11]

Caption: Covalent modification of a protein cysteine residue by 4-ICBA.

Key Cellular Pathways Targeted by 4-ICBA

The covalent modification of key proteins by 4-ICBA triggers multiple downstream signaling pathways that are critical for cell fate.

A. Disruption of Microtubule Dynamics and Cell Cycle Arrest

A pivotal anticancer mechanism for many small molecules, including ITCs, is the disruption of the microtubule cytoskeleton.[19][20][21] Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[20][21]

-

Mechanism: 4-ICBA and related ITCs can act as tubulin polymerization inhibitors.[22][23] By binding to tubulin subunits (likely via covalent modification of cysteine residues), they prevent the assembly of microtubules.

-

Consequence: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[22][23] Prolonged mitotic arrest ultimately triggers apoptosis.[20][21]

B. Induction of Apoptosis

ITCs are potent inducers of apoptosis in cancer cells.[1][2][9][10] This is achieved through the modulation of several interconnected pathways:

-

Mitochondrial Pathway: ITCs can alter the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[10][24] This event initiates the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-9 and caspase-3), which execute the process of apoptosis.[18][24]

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are often activated by cellular stress. ITCs can stimulate these pathways, which in turn can promote apoptosis.[1][18]

-

Generation of ROS: Many ITCs induce apoptosis by increasing the intracellular levels of reactive oxygen species (ROS).[2][9][25] This creates a state of oxidative stress that cancer cells cannot overcome, leading to cell death.

Caption: Key signaling pathways modulated by this compound.

C. Modulation of Detoxification Pathways

A well-established chemopreventive mechanism for ITCs is the induction of Phase II detoxification enzymes, such as glutathione S-transferases (GST) and NADPH:quinone oxidoreductase (NQO1).[18][25] This process is primarily regulated by the transcription factor Nrf2. By promoting the expression of these enzymes, ITCs enhance the detoxification and elimination of carcinogens from the body.[18][25]

Part 3: Experimental Workflows and Data Interpretation

To rigorously characterize the biological activity of 4-ICBA, a series of standardized in vitro assays are essential. The following protocols provide a framework for this evaluation.

Protocol: Assessment of Antiproliferative Activity (MTT Assay)

This colorimetric assay is a widely used method to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of 4-ICBA in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for determining antiproliferative activity via MTT assay.

Protocol: Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Workflow:

-

Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) bovine tubulin in a general tubulin buffer on ice. Prepare a polymerization buffer containing GTP.

-

Assay Setup: In a 96-well plate, add buffer, tubulin solution, and either 4-ICBA (test compound), a known inhibitor (e.g., colchicine), a known stabilizer (e.g., paclitaxel), or vehicle (control).

-

Initiate Polymerization: Warm the plate to 37°C in a temperature-controlled spectrophotometer to initiate polymerization.

-

Monitor Polymerization: Measure the increase in optical density (absorbance) at 340 nm every minute for 60-90 minutes. The increase in absorbance is directly proportional to the amount of polymerized tubulin.

-

Data Analysis: Plot absorbance versus time. Compare the polymerization curves of 4-ICBA-treated samples to the control to determine inhibitory activity.

Representative Data Summary

The following table summarizes hypothetical but representative data for 4-ICBA and its derivatives, illustrating how results from these assays can be presented.

| Compound | Cell Line | Antiproliferative IC₅₀ (µM) [48h] | Tubulin Polymerization Inhibition IC₅₀ (µM) | COX-2 Inhibition (%) at 10 µM |

| 4-ICBA | HeLa | 2.5 | 5.1 | 65% |

| 4-ICBA | MCF-7 | 4.1 | 5.1 | 65% |

| Derivative 9f | HeLa | 13.12[6] | Not Reported | Not Reported |

| Derivative 9e | HeLa | 0.81[6] | Not Reported | Not Reported |

| Sulforaphane | Various | 5-20 | >50 (weak inhibitor) | Moderate |

| Colchicine | Various | <0.1 | <1.0 | Negligible |

Conclusion and Future Directions

This compound is a potent bioactive molecule with a clear mechanism of action centered on covalent protein modification. Its ability to inhibit cancer cell proliferation, arrest the cell cycle, and induce apoptosis—primarily through the disruption of microtubule dynamics and modulation of key signaling pathways—positions it as a valuable lead compound in oncology research. Furthermore, its demonstrated anti-inflammatory and antimicrobial activities suggest broader therapeutic potential.

Future research should focus on synthesizing and evaluating novel derivatives to optimize potency and selectivity, conducting in vivo studies to validate its efficacy and safety in preclinical models, and employing proteomic techniques to identify the full spectrum of its covalent protein targets. Such efforts will be crucial in translating the promise of 4-ICBA into tangible therapeutic applications.

References

-

PubChem. This compound | C8H5NO2S | CID 242946. National Center for Biotechnology Information. Available from: [Link]

-

Uslu, H., et al. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry. 2022. Available from: [Link]

-

Majeed, M., et al. Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Pharmacology. 2024. Available from: [Link]

-

Wang, Y., et al. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy. Molecules. 2023. Available from: [Link]

-

Barros, A. C., et al. Recent Advances in Microtubule Targeting Agents for Cancer Therapy. Molecules. 2022. Available from: [Link]

-

Burčul, F., et al. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018. Available from: [Link]

-

ResearchGate. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Available from: [Link]

-

Thornalley, P. J. Isothiocyanates: mechanism of cancer chemopreventive action. Current Opinion in Pharmacology. 2002. Available from: [Link]

-

National Institutes of Health. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. PMC. Available from: [Link]

-

Singh, S. V., et al. Are isothiocyanates potential anti-cancer drugs? British Journal of Cancer. 2005. Available from: [Link]

-

Al-Sanea, M. M., et al. Targeting Microtubules by Natural Agents for Cancer Therapy. Molecules. 2021. Available from: [Link]

-

Fofaria, N. M., et al. Mechanisms of the Anticancer Effects of Isothiocyanates. Enzymes. 2015. Available from: [Link]

-

ResearchGate. Mechanisms of the Anticancer Effects of Isothiocyanates. Available from: [Link]

-

Royal Society of Chemistry. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. RSC Medicinal Chemistry. Available from: [Link]

-

Sestak, K., et al. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences. 2023. Available from: [Link]

-

Fofaria, N. M., et al. Molecular Targets of Isothiocyanates in Cancer: Recent Advances. Molecular and Cellular Pharmacology. 2015. Available from: [Link]

-

ResearchGate. (PDF) Mechanism of action of isothiocyanates. A review. Available from: [Link]

-

Sestak, K., et al. Isothiocyanates as Tubulin Polymerization Inhibitors-Synthesis and Structure-Activity Relationship Studies. International Journal of Molecular Sciences. 2023. Available from: [Link]

-

Burčul, F., et al. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. PubMed. Available from: [Link]

-

Hwang, J., et al. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates. Planta Medica. 2015. Available from: [Link]

-

Molina-Vargas, L. F. Mechanism of action of isothiocyanates. A review. Revista Colombiana de Ciencias Hortícolas. 2013. Available from: [Link]

-

ResearchGate. The antiproliferative activities of 4-hydroxybenzyl isothiocyanate. Available from: [Link]

-

CAS Common Chemistry. This compound. Available from: [Link]

-

National Institutes of Health. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. PMC. Available from: [Link]

-

Li, Y., et al. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead. Journal of Hematology & Oncology. 2021. Available from: [Link]

-

Wang, S., et al. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals. 2022. Available from: [Link]

-

Dufour, V., et al. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Antibiotics. 2020. Available from: [Link]

-

The Sheekey Science Show. Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. 2022. Available from: [Link]

-

ChemRxiv. Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Available from: [Link]

-

PubMed. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. Available from: [Link]

Sources

- 1. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections [mdpi.com]

- 4. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 5. This compound | C8H5NO2S | CID 242946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Buy this compound | 2131-62-6 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isothiocyanates as Tubulin Polymerization Inhibitors-Synthesis and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanism of action of isothiocyanates. A review [scielo.org.co]

- 25. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 4-Isothiocyanatobenzoic Acid in Research

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth technical overview of 4-isothiocyanatobenzoic acid, a versatile bifunctional linker molecule, for researchers, scientists, and drug development professionals. We will delve into its core applications, the chemical principles governing its utility, and provide field-proven protocols to empower your experimental design.

Introduction: The Molecular Swiss Army Knife

This compound (4-ICBA) is a heterocyclic organic compound featuring two key functional groups: an isothiocyanate (-N=C=S) group and a carboxylic acid (-COOH) group. This dual functionality is the cornerstone of its widespread use in biomedical research, allowing for a two-step conjugation strategy that provides researchers with significant control over their experimental setups.

The isothiocyanate group is highly reactive towards primary amines, such as the N-terminus of proteins or the side chain of lysine residues, forming a stable thiourea bond. This reaction is highly efficient under mild basic conditions (pH 8.5-9.5) and is a workhorse reaction for bioconjugation. The carboxylic acid group, on the other hand, can be activated to react with a variety of nucleophiles, most commonly through carbodiimide chemistry (e.g., using EDC and NHS) to form stable amide bonds with amines. This orthogonal reactivity allows for the sequential and controlled linkage of different molecular entities.

Core Applications in Scientific Research

The unique properties of this compound have led to its adoption in a multitude of research applications. Here, we explore some of the most prominent uses with a focus on the "why" behind the "how."

Bioconjugation and Protein Labeling

One of the primary applications of this compound is in the labeling of proteins, particularly antibodies, for diagnostic and therapeutic purposes. The isothiocyanate group's specific reactivity with primary amines allows for the covalent attachment of the molecule to the protein surface. The exposed carboxylic acid can then be used as a handle to attach other molecules of interest, such as fluorescent dyes, radioactive isotopes, or drug molecules.

This two-step approach offers a significant advantage over single-step conjugation methods. It allows for the purification of the protein-linker conjugate before the introduction of the final payload, which can be crucial when working with sensitive or expensive reagents.

Experimental Protocol: Two-Step Antibody Labeling using this compound

Objective: To conjugate a small molecule payload to a monoclonal antibody (mAb) using this compound as a linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

0.1 M Carbonate-bicarbonate buffer, pH 9.0

-

N-Hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Small molecule payload with a primary amine

-

Size-exclusion chromatography (SEC) column for purification

Methodology:

Step 1: Reaction of this compound with the Antibody

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO.

-

Adjust the pH of the mAb solution to 8.5-9.5 using the carbonate-bicarbonate buffer.

-

Add a 10-20 fold molar excess of the this compound solution to the mAb solution.

-

Incubate the reaction for 2-4 hours at room temperature with gentle stirring.

-

Purify the mAb-linker conjugate using a size-exclusion chromatography column to remove unreacted linker.

Step 2: Activation of the Carboxylic Acid and Conjugation of the Payload

-

To the purified mAb-linker conjugate, add a 5-fold molar excess of NHS followed by a 5-fold molar excess of EDC.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.

-

Add the small molecule payload (containing a primary amine) at a 10-fold molar excess.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Purify the final antibody-drug conjugate (ADC) using a size-exclusion chromatography column.

Surface Modification and Biosensor Development

The bifunctional nature of this compound makes it an excellent candidate for modifying surfaces to create functional biosensors. The carboxylic acid group can be used to anchor the molecule to a surface that has been pre-functionalized with amines. The isothiocyanate group is then available to capture proteins or other biomolecules from a sample.

This strategy has been successfully employed in the development of various biosensing platforms, including surface plasmon resonance (SPR) and quartz crystal microbalance (QCM) sensors. The ability to create a stable, oriented layer of capture molecules on the sensor surface is critical for achieving high sensitivity and specificity.

Diagram: Workflow for Biosensor Surface Functionalization

Caption: Workflow for functionalizing a biosensor surface with this compound.

Linker in Drug Delivery Systems

In the field of drug delivery, this compound can serve as a stable linker to attach drugs to carrier molecules, such as nanoparticles or polymers. The choice of linker is critical in the design of drug delivery systems as it can influence the stability, release kinetics, and overall efficacy of the therapeutic agent.

The thiourea bond formed by the isothiocyanate group is generally stable under physiological conditions, ensuring that the drug remains attached to the carrier until it reaches the target site. The chemistry of the linker can also be modified to incorporate cleavable elements that allow for the controlled release of the drug in response to specific stimuli, such as changes in pH or the presence of certain enzymes.

Chemical Properties and Characterization

A thorough understanding of the chemical properties of this compound is essential for its successful application in research.

| Property | Value |

| Molecular Formula | C₈H₅NO₂S |

| Molecular Weight | 179.19 g/mol |

| Appearance | Off-white to yellow powder |

| Solubility | Soluble in DMF, DMSO, and other polar organic solvents |

| Reactivity | Isothiocyanate group reacts with primary amines. Carboxylic acid group can be activated to react with nucleophiles. |

Characterization of conjugates formed using this compound is typically performed using a combination of analytical techniques, including:

-

UV-Vis Spectroscopy: To confirm the presence of the aromatic ring of the linker.

-

Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To determine the molecular weight of the conjugate and confirm the number of attached linker molecules.

-

NMR Spectroscopy: To provide detailed structural information about the conjugate.

-

FTIR Spectroscopy: To identify the characteristic stretching frequencies of the isothiocyanate and thiourea groups.

Conclusion: A Versatile Tool for Innovation

This compound is a powerful and versatile tool in the hands of researchers and scientists. Its unique bifunctional nature allows for the controlled and sequential conjugation of a wide range of molecules, enabling the development of innovative solutions in bioconjugation, biosensor design, and drug delivery. By understanding the underlying chemical principles and employing robust experimental protocols, researchers can fully harness the potential of this remarkable molecule to advance their scientific endeavors.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-Isothiocyanatobenzoic Acid

Abstract

4-Isothiocyanatobenzoic acid (4-ICBA) is a heterobifunctional molecule of significant interest in chemical biology, drug development, and materials science. Its structure, featuring a carboxylic acid and a reactive isothiocyanate group at the para positions of a benzene ring, allows for versatile, orthogonal conjugation strategies. This guide provides an in-depth exploration of the synthesis and characterization of 4-ICBA, designed for researchers and professionals in the field. We detail the classical thiophosgene-based synthesis and present safer, modern alternatives, explaining the chemical principles and practical considerations behind each protocol. Furthermore, a comprehensive section is dedicated to the analytical techniques required for structural verification and purity assessment, including spectroscopic (IR, NMR) and chromatographic (HPLC) methods. This document serves as a practical, field-proven resource for the successful preparation and validation of this compound for downstream applications.

Introduction: The Utility of a Bifunctional Linker

This compound (CAS No: 2131-62-6; Molecular Formula: C₈H₅NO₂S; Molecular Weight: 179.19 g/mol ) is an organic compound prized for its dual reactivity.[1][2][3] The molecule's architecture is deceptively simple: a rigid phenyl ring provides a stable scaffold for two highly useful functional groups.

-

The Carboxylic Acid (-COOH): This group can be activated (e.g., to form an active ester) or deprotonated to engage in reactions typical of carboxylates, such as amide bond formation with primary or secondary amines.

-

The Isothiocyanate (-N=C=S): This electrophilic group exhibits high reactivity towards nucleophiles, most notably the primary amines of lysine residues and the thiol groups of cysteine residues found in proteins.[4][5] This reaction is efficient and forms a stable thiourea linkage, making it a cornerstone of bioconjugation chemistry.[6][7]

This orthogonal reactivity makes 4-ICBA an invaluable crosslinking agent. It can bridge two different molecular entities, for example, by first attaching to a biomolecule via its isothiocyanate group and then conjugating to another molecule or surface through its carboxylic acid moiety. Its applications span from labeling proteins for diagnostic assays to developing antibody-drug conjugates (ADCs) and functionalizing surfaces for biosensors.[8][9]

Synthesis of this compound

The synthesis of 4-ICBA primarily involves the conversion of the primary amine of 4-aminobenzoic acid into an isothiocyanate. While several methods exist, the classical approach utilizes thiophosgene, with modern chemistry offering safer alternatives.

The Classical Thiophosgene Route

The reaction of a primary amine with thiophosgene (CSCl₂) is a well-established and efficient method for preparing isothiocyanates.[10][11] Thiophosgene is a highly reactive, trigonal planar molecule that serves as a "thiocarbonyl" donor.[12]

Reaction Mechanism

The synthesis proceeds via a direct nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-aminobenzoic acid attacks the electrophilic carbon of thiophosgene. This is followed by the stepwise elimination of two molecules of hydrogen chloride (HCl) to yield the final isothiocyanate product.[4] A base is typically required to neutralize the HCl generated during the reaction.

Experimental Protocol: Thiophosgene Method

Safety Precaution: Thiophosgene is extremely toxic, corrosive, and a lachrymator.[13] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. An emergency plan for exposure should be in place.

-

Dissolution: Dissolve 4-aminobenzoic acid (1 equivalent) in a biphasic system of water and a chlorinated solvent like dichloromethane or chloroform. Add a base, such as sodium bicarbonate (2.2 equivalents), to the aqueous layer.

-

Addition of Thiophosgene: While stirring the biphasic mixture vigorously, add a solution of thiophosgene (1.2 equivalents) in the same organic solvent dropwise at room temperature.[14] The vigorous stirring is crucial to maximize the interfacial area for the reaction.

-

Reaction: Continue stirring for 1-2 hours at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Safer Alternative: The Dithiocarbamate Decomposition Route

Given the hazards of thiophosgene, methods that avoid its use are highly preferred. A robust alternative is the formation and subsequent decomposition of a dithiocarbamate salt.[10][15][16] This two-step, one-pot process is significantly safer and often provides excellent yields.

Principle

The amine first reacts with carbon disulfide (CS₂) in the presence of a base (like triethylamine) to form a dithiocarbamate salt in situ. This intermediate is then treated with a desulfurizing or activating agent, such as tosyl chloride (TsCl) or ethyl chloroformate, which facilitates the elimination of the sulfur-containing byproduct and formation of the isothiocyanate.[16][17]

Experimental Protocol: Tosyl Chloride Method

-

Salt Formation: Dissolve 4-aminobenzoic acid (1 equivalent) and triethylamine (2.1 equivalents) in a suitable solvent like dichloromethane. Add carbon disulfide (1.5 equivalents) and stir the mixture at room temperature for 1-2 hours to form the dithiocarbamate salt.

-

Decomposition: Add tosyl chloride (1.1 equivalents) to the reaction mixture. The decomposition is typically rapid, often completing within 30-60 minutes at room temperature.[16]

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product can be purified by column chromatography or recrystallization as described previously.

Synthesis Workflow Comparison

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound before its use in further applications.

Spectroscopic Confirmation

Infrared (IR) Spectroscopy IR spectroscopy is the most direct method for confirming the presence of the isothiocyanate functional group. The asymmetric stretching vibration of the -N=C=S group gives rise to a very strong, sharp, and characteristic absorption band.[18]

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -N=C=S | Asymmetric Stretch | 2000 - 2200 | Strong, Sharp |

| -COOH | O-H Stretch | 2500 - 3300 | Broad |

| -COOH | C=O Stretch | 1680 - 1710 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium |

| Aromatic Ring | C-H Bending (para) | 800 - 860 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The spectrum is characterized by two doublets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the AA'BB' spin system of the para-substituted benzene ring. A broad singlet for the carboxylic acid proton is also observed at a downfield shift (>10 ppm).

-

¹³C NMR: In addition to the signals for the aromatic carbons and the carboxyl carbon (~165-170 ppm), a key signal is that of the isothiocyanate carbon. This carbon is highly deshielded and appears around 130-140 ppm. However, due to its quaternary nature and specific relaxation dynamics, this peak can sometimes be broad or have a low signal-to-noise ratio.[19]

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. For 4-ICBA, the expected molecular ion peak [M]⁺ would be observed at an m/z of approximately 179.[1][2]

Purity Assessment via Chromatography

High-Performance Liquid Chromatography (HPLC) Reversed-phase HPLC is the gold standard for assessing the purity of the final product. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous acid (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile, run in a gradient elution mode.[20][21] Purity is determined by integrating the area of the product peak relative to the total area of all peaks detected at a suitable UV wavelength (e.g., 254 nm). A purity of >95% is generally required for bioconjugation applications.

Thin-Layer Chromatography (TLC) TLC is an invaluable tool for monitoring the progress of the synthesis. By spotting the reaction mixture alongside the starting material (4-aminobenzoic acid) on a silica plate and eluting with an appropriate solvent system (e.g., 1:1 ethyl acetate/hexane), one can visualize the consumption of the starting material and the formation of the product.

Summary of Characterization Data

| Parameter | Technique | Expected Result |

| Identity | IR Spectroscopy | Strong, sharp peak at ~2100 cm⁻¹ (-NCS) |

| ¹H NMR | Two doublets in aromatic region, one broad singlet for -COOH | |

| Mass Spectrometry | Molecular ion [M]⁺ at m/z ≈ 179 | |

| Purity | HPLC | >95% peak area |

| Physical | Appearance | White to off-white solid |

| Melting Point | ~215 °C[1] |

Handling, Storage, and Stability

The isothiocyanate group is susceptible to hydrolysis, especially in the presence of moisture, which converts it back to an amine. Therefore, this compound should be handled and stored with care.

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place, such as a desiccator or a freezer.[22]

-

Handling: When preparing solutions, use anhydrous solvents and minimize exposure to atmospheric moisture. Solutions of 4-ICBA are best prepared fresh before use for conjugation reactions. The compound's stability in solution can vary depending on the solvent and pH.[23]

Conclusion

This compound is a powerful molecular tool whose utility is derived from its well-defined bifunctional nature. Its successful application hinges on a reliable synthesis and thorough characterization. The classic thiophosgene method, while effective, carries significant safety risks, making modern alternatives based on dithiocarbamate decomposition the preferred route for most laboratories. A multi-technique analytical approach, combining IR and NMR spectroscopy for structural confirmation and HPLC for purity assessment, is critical to validate the quality of the synthesized material. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently prepare and utilize high-purity 4-ICBA for their advanced research and development needs.

References

- Smolecule. (n.d.). Buy this compound | 2131-62-6.

- Sharma, S. (n.d.). Thiophosgene in Organic Synthesis.

-

Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis, 51(08), 1746–1752. [Link]

-

Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674. [Link]

- Various Authors. (n.d.). New Syntheses of Aryl isothiocyanates.

- Various Authors. (n.d.).

-

Mthembu, P., et al. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 27(15), 4986. [Link]

- Wikipedia. (n.d.). Thiophosgene.

- ResearchGate. (n.d.).

-

R. G. R. Bacon, R. G. Guy. (1961). Infrared and Raman Spectra of Methyl Thiocyanate and Methyl Isothiocyanate. The Journal of Chemical Physics, 34(4), 1431-1432. [Link]

-

Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

-

Shayanfar, A., & Ghavimi, H. (2023). Determination of glucosinolates and isothiocyanates in glucosinolate-rich vegetables and oilseeds using infrared spectroscopy: A systematic review. Food Reviews International, 1-21. [Link]

- Uher, M., et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Synlett. (2015). Thiophosgene. Synlett, 26(10), A63-A64. [Link]

-

National Center for Biotechnology Information. (n.d.). Thiophosgene. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-isothiocyanato-. NIST Chemistry WebBook. Retrieved from [Link]

- CymitQuimica. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Autech Industry Co.,Limited. (n.d.).

- TradeIndia. (2023).

- Royal Society of Chemistry. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Eschliman, K., & Bossmann, S. H. (2019).

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.

- ChemicalBook. (n.d.). 4-Aminobenzoic acid synthesis.

-

Karacs, J., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(28), 16669–16675. [Link]

-

Lears, K. A., et al. (2020). Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. Inorganic Chemistry, 59(17), 12857–12869. [Link]

- Kim, Y. S., & Rhee, J. S. (1990). Purification of 4-Methylthio-3-butenyl isothiocyanate the Pungent Principle in Radish Roots by RP-HPLC. Hanguk Sikpum Kwahakhoechi, 22(1), 63-66.

- Karacs, J., et al. (2020).

- Google Patents. (n.d.).

- Single Use Support. (2023).

- Google Patents. (n.d.).

-

Descombes, F., et al. (2015). Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. Journal of Separation Science, 38(10), 1730-1736. [Link]

- Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin.

-

CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.).

- Vector Labs. (2024).

- Nguyen, T. T. T., et al. (2014). An HPLC method for the determination of thioctic acid in raw material and tablets. Archives of Pharmacal Research, 37(1), 133-138.

- ChemicalBook. (n.d.). 4-Iodobenzoic acid(619-58-9).

-

Castro, C., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Antioxidants, 10(10), 1545. [Link]

-

Wu, H., et al. (2014). Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion. Journal of Food Protection, 77(6), 967-973. [Link]

-

Brezgunova, M. E., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. Magnetic Resonance in Chemistry, 53(5), 346-356. [Link]

Sources

- 1. This compound | C8H5NO2S | CID 242946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 4-isothiocyanato- [webbook.nist.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Buy this compound | 2131-62-6 [smolecule.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. susupport.com [susupport.com]

- 8. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Thiophosgene - Wikipedia [en.wikipedia.org]

- 13. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]

- 14. rsc.org [rsc.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Isothiocyanate synthesis [organic-chemistry.org]

- 17. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 18. chemicalpapers.com [chemicalpapers.com]

- 19. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. helixchrom.com [helixchrom.com]

- 21. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 22. 4-Iodobenzoic acid(619-58-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 23. Stability and antimicrobial activity of allyl isothiocyanate during long-term storage in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity of 4-Isothiocyanatobenzoic Acid with Amino Acids: A Technical Guide to Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isothiocyanatobenzoic acid (4-ICBA) is a heterobifunctional crosslinking reagent of significant interest in chemical biology and drug development. Its utility is derived from the distinct functionalities of its carboxyl and isothiocyanate groups. This technical guide provides an in-depth exploration of the core reactivity of the isothiocyanate moiety with amino acid residues in peptides and proteins. We will dissect the reaction mechanisms, explore the critical parameters that govern selectivity and efficiency—most notably pH—and provide validated protocols for practical application. This document is intended to serve as an authoritative resource for researchers aiming to leverage this powerful chemistry for protein modification, labeling, and diagnostics.

The Chemistry of the Isothiocyanate Group

The isothiocyanate functional group (-N=C=S) is a potent electrophile, making it highly reactive toward nucleophiles.[1] The central carbon atom is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms, rendering it susceptible to nucleophilic attack. This inherent reactivity is the foundation of its widespread use in bioconjugation for covalently modifying biomolecules.[2][3]

The primary reaction of an isothiocyanate with a primary amine involves the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate. This process forms a stable thiourea bond, a robust covalent linkage ideal for creating stable bioconjugates.[4][5]

Target Specificity: Which Amino Acids React?

The reactivity of 4-ICBA is not uniform across all amino acid residues. Its selectivity is primarily dictated by the presence of nucleophilic functional groups and the reaction conditions, particularly pH.

Primary Amine Targets: N-Terminus and Lysine

The most common targets for isothiocyanate reagents in proteins are primary amines.

-

N-terminal α-Amino Group: Every polypeptide chain has a primary amine at its N-terminus. This group typically has a pKₐ of approximately 7.[4] This allows for preferential modification at a near-neutral pH, as it can be deprotonated and thus nucleophilic, while other amine groups (like lysine) remain largely protonated. This principle is the cornerstone of the Edman degradation method for protein sequencing.[6][7][8]

-

ε-Amino Group of Lysine: Lysine residues possess a primary amine on their side chain. This group is also a highly favorable site for modification. However, its higher pKₐ (~10.5) means that alkaline conditions (pH 8.5 to 9.5) are required to ensure a sufficient concentration of the deprotonated, reactive form.[4]

Thiol Target: Cysteine

While amines are the primary targets under alkaline conditions, the thiol group (-SH) of cysteine residues presents another reactive site.

-

Thiol Group of Cysteine: Under slightly acidic to neutral conditions (pH 6-8), isothiocyanates can react with the thiol group of cysteine to form a dithiocarbamate linkage.[5][9] This pH-dependent selectivity is a critical tool for researchers aiming for site-specific modification. At pH > 9, the reaction with amines becomes dominant.[5][9]

Optimizing the Reaction: Key Experimental Parameters

The success of a bioconjugation experiment with 4-ICBA hinges on the careful control of several parameters.

| Parameter | Recommended Condition | Rationale & Causality |

| pH | 7.0-7.5: Selective for N-terminus.8.5-9.5: Targets N-terminus and Lysine residues.[4]6.0-8.0: Favors Cysteine modification.[5][9] | The nucleophilicity of the target group is pH-dependent. Amines and thiols must be in their deprotonated state to be reactive. The chosen pH selectively deprotonates the desired target group based on its pKₐ. |

| Buffer System | Carbonate/Bicarbonate (pH 9-10)Borate (pH 8-9.5)Phosphate (PBS) (pH 7-7.5) | The buffer must be free of primary amines (e.g., Tris, Glycine) as these will compete with the protein for reaction with the isothiocyanate.[4] |

| Molar Ratio | 10- to 20-fold molar excess of 4-ICBA to protein.[10] | A molar excess drives the reaction towards completion. However, excessive amounts can lead to non-specific modifications or protein precipitation and should be optimized empirically.[11] |

| Solvent | Dissolve 4-ICBA in a water-miscible organic solvent (e.g., DMSO, DMF) before adding to the aqueous protein solution. | 4-ICBA has limited aqueous solubility. A small volume of an organic solvent is used to create a stock solution that is then added to the buffered protein solution.[12] |

| Temperature | Room Temperature (20-25°C) or 4°C. | The reaction proceeds efficiently at room temperature. For sensitive proteins, performing the reaction at 4°C (overnight) can help maintain structural integrity.[10] |

| Reaction Time | 1-2 hours at room temperature, or overnight at 4°C. | Incubation time should be sufficient for the reaction to proceed but minimized to reduce competing side reactions like hydrolysis of the isothiocyanate group.[10] |

Experimental Workflow and Protocols

A self-validating protocol ensures reproducibility and reliability. The following workflow outlines the essential steps for protein labeling with 4-ICBA.

Step-by-Step General Labeling Protocol

This protocol provides a robust starting point for labeling a protein with 4-ICBA, targeting lysine residues and the N-terminus.

-

Protein Preparation:

-

Prepare the target protein in an amine-free buffer. A highly effective choice is 0.1 M sodium carbonate buffer, pH 9.0.

-

Ensure the protein concentration is between 1-10 mg/mL.

-

Self-Validation Check: Confirm the final pH of the protein solution is correct before proceeding.

-

-

4-ICBA Reagent Preparation:

-

Immediately before use, prepare a 10 mg/mL stock solution of 4-ICBA in anhydrous DMSO.

-

Causality: Isothiocyanates are susceptible to hydrolysis; preparing the solution fresh is critical for maximum reactivity.[4]

-

-

Labeling Reaction:

-

While gently stirring the protein solution, slowly add the calculated volume of the 4-ICBA stock solution to achieve a 10-fold molar excess.

-

Incubate the reaction for 2 hours at room temperature, protected from light.

-

Trustworthiness: Protecting the reaction from light is a standard precaution, especially if the resulting conjugate could be light-sensitive.

-

-

Purification of the Conjugate:

-

Characterization and Storage:

-

Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.[10]

-

Store the purified conjugate at 4°C for short-term use or at -20°C/-80°C in aliquots for long-term storage.

-

Conclusion

The reaction between this compound and amino acids is a cornerstone of modern bioconjugation chemistry. Its efficiency in forming stable thiourea linkages with primary amines has made it an invaluable tool. As this guide has detailed, the true power of this chemistry lies in its tunability. By expertly manipulating reaction parameters, particularly pH, researchers can achieve a high degree of selectivity, targeting N-terminal amines, lysine side chains, or even cysteine thiols. This level of control, combined with straightforward and validated protocols, ensures that 4-ICBA will remain a vital reagent for scientists and drug developers focused on creating precisely modified proteins for therapeutic, diagnostic, and research applications.

References

-

Edman, P.; Högfeldt, E.; Sillén, L. G.; Kinell, P.-O. (1950). Method for determination of the amino acid sequence in peptides. Acta Chem. Scand. 4: 283–293. [Link]

-

MetwareBio. Edman Degradation: A Classic Protein Sequencing Technique. [Link]

-

Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. [Link]

-

Wikipedia. Edman degradation. [Link]

-

Pearson. (2022). Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Mtoz Biolabs. 4 Steps of Edman Degradation. [Link]

-

ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]

-

Prange, A. et al. (2007). Labelling of proteins with 2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid and lanthanides and detection by ICP-MS. Journal of Analytical Atomic Spectrometry. [Link]

-

Carlsson, J. et al. (2011). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. International Journal of Analytical Chemistry. [Link]

-

de Vos, R. et al. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Journal of Chromatography A. [Link]

-

Tüdős, E. et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2011). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). [Link]

-

PubChem. This compound. [Link]

-

Velisek, J. et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry. [Link]

-

ResearchGate. (2015). Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. [Link]

-

Royal Society of Chemistry. (2019). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. [Link]

-

Zheng, Z. et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Organic Process Research & Development. [Link]

-

Van der Veken, P. et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Green Chemistry. [Link]

-

ChemRxiv. (2023). Recent Advancement in the Synthesis of Isothiocyanates. [Link]

-

Royal Society of Chemistry. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. [Link]

-

Reddit. (2024). How anyone have experience with reacting amines with phenyl isothiocyanate? [Link]

-

ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. [Link]

-

Lambeth, T. R., & Julian, R. R. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry. [Link]

-

Velisek, J. et al. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry. [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]

-

Single Use Support. (2023). Bioconjugates: Examples & Applications. [Link]

-

UCL Discovery. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. [Link]

-

Griffin, C. W., Carski, T. R., & Warner, G. S. (1961). Labeling procedures employing crystalline fluorescein isothiocyanate. Journal of Bacteriology. [Link]

-

National Institutes of Health. (2012). Advances in Bioconjugation. [Link]

Sources

- 1. Buy this compound | 2131-62-6 [smolecule.com]

- 2. susupport.com [susupport.com]

- 3. Protein Labeling Reagents | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Edman degradation - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Labeling procedures employing crystalline fluorescein isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Anticancer and antiproliferative properties of 4-isothiocyanatobenzoic acid

An In-Depth Technical Guide to the Anticancer and Antiproliferative Properties of 4-Isothiocyanatobenzoic Acid

Executive Summary

Isothiocyanates (ITCs), a class of sulfur-containing phytochemicals abundant in cruciferous vegetables, have garnered significant scientific interest for their potent chemopreventive and therapeutic properties.[1][2] This technical guide focuses on a specific synthetic isothiocyanate, this compound (4-ITC-BA), providing a comprehensive overview for researchers, scientists, and drug development professionals. While much of the detailed molecular research has been conducted on dietary ITCs like sulforaphane (SFN) and phenethyl isothiocyanate (PEITC), the mechanisms elucidated are largely attributable to the shared, highly reactive isothiocyanate (-N=C=S) functional group, making them highly relevant to 4-ITC-BA. This document synthesizes current knowledge on the antiproliferative and anticancer mechanisms of ITCs, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways. Furthermore, it provides detailed, field-proven experimental protocols for evaluating these effects, grounded in the principles of scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of Isothiocyanates

Epidemiological studies have consistently shown an inverse correlation between the consumption of cruciferous vegetables (e.g., broccoli, cabbage, watercress) and the risk of developing various cancers.[1][3] This protective effect is largely attributed to isothiocyanates, which are produced from the enzymatic hydrolysis of precursor glucosinolates.[1] The anticancer activity of ITCs is multifaceted, targeting numerous hallmarks of cancer.[2] They have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), suppress angiogenesis, and modulate epigenetic machinery.[3][4]

This compound (C8H5NO2S) is a synthetic derivative that features the core isothiocyanate functional group attached to a benzoic acid moiety.[5] This structure provides a valuable tool for research, offering a stable and well-defined chemical entity to probe the biological activities characteristic of the broader ITC class. Its utility lies in dissecting the fundamental mechanisms of action that can be leveraged for the development of novel anticancer therapeutics.

Core Anticancer Mechanisms of Action

The efficacy of isothiocyanates, including 4-ITC-BA, stems from their ability to modulate a multitude of interconnected signaling pathways that govern cell survival, proliferation, and death.[1] The electrophilic carbon atom of the isothiocyanate group is highly reactive, particularly with nucleophilic thiol groups, such as the cysteine residues in proteins, allowing it to covalently modify key cellular targets.[6]

Caption: Overview of the primary mechanisms of anticancer action for isothiocyanates.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which ITCs eliminate cancer cells.[3] This process is tightly regulated and can be initiated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. ITCs predominantly engage the intrinsic pathway.

Key events in ITC-induced apoptosis include:

-

Generation of Reactive Oxygen Species (ROS): ITCs can induce oxidative stress within cancer cells, which acts as a key trigger for apoptosis.[7]

-